(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives are synthesized via various methods. One common method involves the cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The use of nano-catalysts like ZnO-NPs has been reported to yield higher product amounts, shorter reaction times, and recyclable catalysts .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives show a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Novel Synthesis Methods
Research has demonstrated innovative synthetic approaches to create compounds with benzo[d]imidazole cores. For instance, a novel tandem annulation reaction was used to synthesize "Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate," showcasing a method to create complex molecules under mild conditions, which could be potentially applicable to synthesize related compounds (Yan-qing Ge et al., 2011).
Optical and Material Applications
Another study focused on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, revealing that these compounds exhibit remarkable optical properties such as large Stokes' shifts and tunable quantum yields. These findings indicate potential applications in creating low-cost luminescent materials (G. Volpi et al., 2017).
Antimicrobial and Anticancer Potential
Furthermore, compounds featuring (1H-benzo[d]imidazol-2-yl) and related frameworks have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, a study introduced conjugates acting as tubulin polymerization inhibitors, displaying significant cytotoxicity against certain human cancer cell lines (Kishore Mullagiri et al., 2018).
Antioxidant and Antimicrobial Activities
Derivatives of benzo[d]imidazole have also been explored for their antioxidant and antimicrobial activities. A study synthesized new compounds to evaluate these properties, alongside investigating their quantitative structure-activity relationships and molecular docking, indicating their potential in drug development (F. Bassyouni et al., 2012).
Antiviral Applications
Another research focused on synthesizing benzofuran-transition metal complexes with (1H-benzo[d]imidazol-2-yl) moieties, demonstrating significant HIV inhibitory activity, suggesting potential in developing new antiviral drugs (S. Galal et al., 2010).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological processes, suggesting that they may affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that the synthesis of imidazole derivatives can be performed under solvent-free conditions, suggesting that they may be stable under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .
Cellular Effects
Imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives are known for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Imidazole derivatives have been shown to have inhibitory activity in animal models .
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Imidazole derivatives are known to be highly soluble in water and other polar solvents, suggesting they may be readily transported and distributed within cells .
Subcellular Localization
Imidazole derivatives are known to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)12-3-5-22-16(8-12)27-13-4-6-25(9-13)17(26)11-1-2-14-15(7-11)24-10-23-14/h1-3,5,7-8,10,13H,4,6,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMENZHNXWLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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